![molecular formula C18H14N2O2S B13754273 N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide CAS No. 61931-40-6](/img/structure/B13754273.png)
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is a complex organic compound with the molecular formula C17H12N2O2S It is known for its unique structure, which includes an anthraquinone core fused with an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the isothiazole ring. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of dyes and pigments, owing to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl): Similar structure but with a benzamide group instead of butanamide.
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl): Similar structure but with a propanamide group.
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61931-40-6 |
|---|---|
Formule moléculaire |
C18H14N2O2S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)butanamide |
InChI |
InChI=1S/C18H14N2O2S/c1-2-5-14(21)19-12-8-3-6-10-15(12)18(22)11-7-4-9-13-16(11)17(10)20-23-13/h3-4,6-9H,2,5H2,1H3,(H,19,21) |
Clé InChI |
BVRCYEJSUZJJFH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


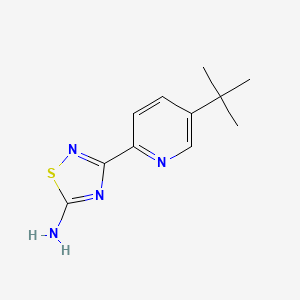
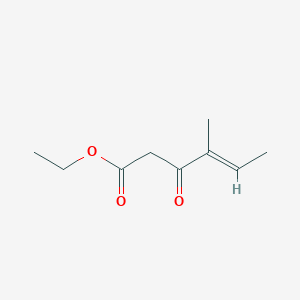
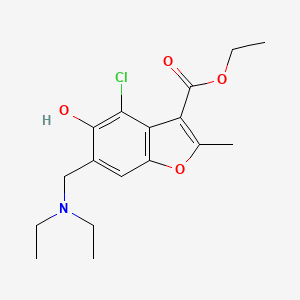

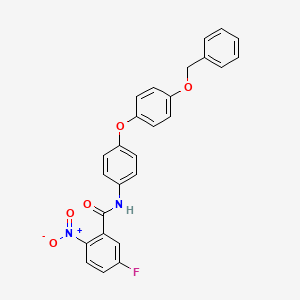
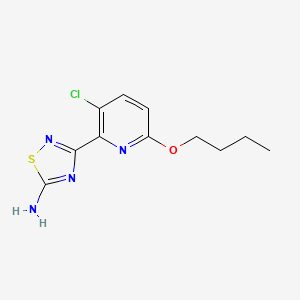
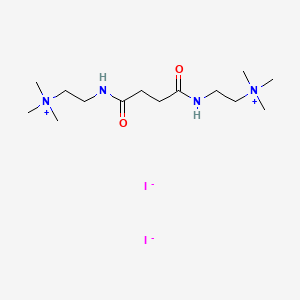
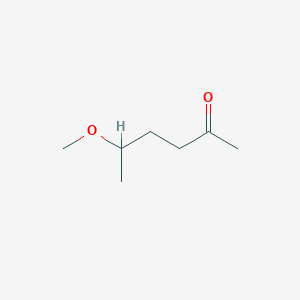
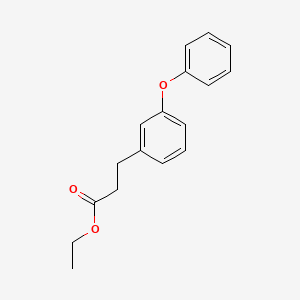
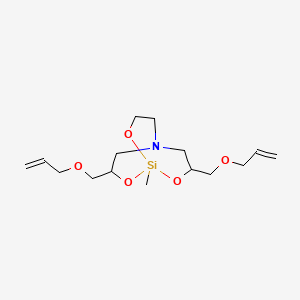
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)


